molecular formula C26H23N5O B292946 13-methyl-11-phenyl-6-(4-phenylpiperazin-1-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

13-methyl-11-phenyl-6-(4-phenylpiperazin-1-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B292946
M. Wt: 421.5 g/mol
InChI Key: FGFSGHYNSPNFJI-UHFFFAOYSA-N
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Description

9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of pyrido[3’,2’:4,5]furo[3,2-d]pyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine core with a phenylpiperazine derivative under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents like LiAlH4, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine apart is its unique combination of a pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine core with a phenylpiperazine moiety. This structural arrangement imparts distinct biological activities and makes it a versatile compound for various applications .

Properties

Molecular Formula

C26H23N5O

Molecular Weight

421.5 g/mol

IUPAC Name

13-methyl-11-phenyl-6-(4-phenylpiperazin-1-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

InChI

InChI=1S/C26H23N5O/c1-18-16-21(19-8-4-2-5-9-19)29-26-22(18)23-24(32-26)25(28-17-27-23)31-14-12-30(13-15-31)20-10-6-3-7-11-20/h2-11,16-17H,12-15H2,1H3

InChI Key

FGFSGHYNSPNFJI-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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